![molecular formula C24H21FN2O3 B6569094 N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(4-fluorophenoxy)acetamide CAS No. 946368-13-4](/img/structure/B6569094.png)
N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(4-fluorophenoxy)acetamide
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Overview
Description
N-(1-Benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(4-fluorophenoxy)acetamide (BFTQ) is a novel small molecule that has recently been synthesized and studied for its potential applications in scientific research. BFTQ is a synthetic compound that is composed of two distinct components: a benzoyl group and a tetrahydroquinolin-6-yl group. Additionally, the compound contains a 2-(4-fluorophenoxy)acetamide group, which is a novel structure that has not been previously seen in other compounds. BFTQ has been found to have various biochemical and physiological effects, which can be explored in a variety of scientific research applications.
Scientific Research Applications
N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(4-fluorophenoxy)acetamide has been studied and explored in various scientific research applications. The compound has been found to have potential uses in drug discovery, as it has been found to interact with various receptors and enzymes in the body. Additionally, N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(4-fluorophenoxy)acetamide has been studied for its potential application in cancer research, as it has been found to possess antiproliferative properties. N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(4-fluorophenoxy)acetamide has also been studied for its potential use in neuroscience research, as it has been found to interact with various neurotransmitters and receptors in the brain.
Mechanism of Action
The exact mechanism of action of N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(4-fluorophenoxy)acetamide is not yet fully understood. However, it is believed that the compound interacts with various receptors and enzymes in the body, resulting in a variety of biochemical and physiological effects. For instance, N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(4-fluorophenoxy)acetamide has been found to interact with the serotonin transporter, resulting in an increase in serotonin levels. Additionally, N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(4-fluorophenoxy)acetamide has been found to interact with the dopamine transporter, resulting in an increase in dopamine levels.
Biochemical and Physiological Effects
N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(4-fluorophenoxy)acetamide has been found to have a variety of biochemical and physiological effects. The compound has been found to possess antiproliferative properties, which can be used in cancer research. N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(4-fluorophenoxy)acetamide has also been found to possess anti-inflammatory properties, which can be used in the treatment of various inflammatory diseases. Additionally, N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(4-fluorophenoxy)acetamide has been found to possess antioxidant properties, which can be used in the treatment of various oxidative stress-related diseases.
Advantages and Limitations for Lab Experiments
The use of N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(4-fluorophenoxy)acetamide in laboratory experiments offers several advantages. First, the compound is relatively easy to synthesize, making it readily available for experiments. Second, the compound is relatively stable and can be stored for long periods of time without significant degradation. Third, the compound is relatively non-toxic, making it safe to use in laboratory experiments.
However, there are also some limitations to the use of N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(4-fluorophenoxy)acetamide in laboratory experiments. First, the compound is relatively expensive, making it difficult to obtain in large quantities. Second, the exact mechanism of action of the compound is not yet fully understood, making it difficult to predict the effects of the compound in experiments.
Future Directions
Given the potential applications of N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(4-fluorophenoxy)acetamide in scientific research, there are numerous future directions that can be explored. First, further research can be conducted to better understand the exact mechanism of action of the compound, in order to better predict its effects in experiments. Second, further research can be conducted to explore the compound's potential applications in drug discovery and cancer research. Third, further research can be conducted to explore the compound's potential applications in neuroscience research. Fourth, further research can be conducted to explore the compound's potential applications in the treatment of various inflammatory and oxidative stress-related diseases. Finally, further research can be conducted to explore the compound's potential applications in other areas of scientific research.
Synthesis Methods
N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(4-fluorophenoxy)acetamide was synthesized through a multi-step process that involved the use of both organic and inorganic compounds. The first step involved the reaction of benzoyl chloride and tetrahydroquinoline-6-carboxylic acid to form a benzoyl tetrahydroquinoline-6-carboxylic acid. This reaction was carried out using a catalytic amount of palladium on carbon. The second step involved the reaction of the benzoyl tetrahydroquinoline-6-carboxylic acid with 4-fluorophenol to form the desired product, N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(4-fluorophenoxy)acetamide. This reaction was also carried out using a catalytic amount of palladium on carbon.
properties
IUPAC Name |
N-(1-benzoyl-3,4-dihydro-2H-quinolin-6-yl)-2-(4-fluorophenoxy)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21FN2O3/c25-19-8-11-21(12-9-19)30-16-23(28)26-20-10-13-22-18(15-20)7-4-14-27(22)24(29)17-5-2-1-3-6-17/h1-3,5-6,8-13,15H,4,7,14,16H2,(H,26,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GTIOTXLFCHQMFN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=CC(=C2)NC(=O)COC3=CC=C(C=C3)F)N(C1)C(=O)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21FN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(4-fluorophenoxy)acetamide |
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